[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide
Description
[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide (IUPAC: 1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine hydrobromide) is a secondary amine hydrobromide salt with the molecular formula C₁₃H₁₆NO·HBr (molecular weight: 280.18 g/mol). Its InChI code is 1S/C13H15NO.BrH/c1-14-9-10-7-8-13(15-2)12-6-4-3-5-11(10)12;/h3-8,14H,9H2,1-2H3;1H . Structurally, it features a naphthalene core substituted with a methoxy group at position 4 and a methylamine moiety at position 1 (Figure 1). This compound is a solid at room temperature, with a purity of ≥95%, and is primarily used as a building block in organic synthesis .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.BrH/c1-14-9-10-7-8-13(15-2)12-6-4-3-5-11(10)12;/h3-8,14H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHXPAMWHYDMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C2=CC=CC=C12)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide typically involves the reaction of 4-methoxy-1-naphthaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reducing Agent: Sodium borohydride or lithium aluminum hydride
The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a naphthoquinone derivative.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthoquinone derivatives
Reduction: Tetrahydronaphthalene derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide is a chemical compound with the molecular formula and a molecular weight of 282.18 g/mol. It is a specialty material recognized for its unique structural features, including a methoxy group attached to a naphthalene ring, which contributes to its chemical properties and potential biological activities. This compound is often utilized in various research applications because of its interesting pharmacological profile and synthetic versatility.
Scientific Research Applications
This compound is used in various scientific research applications.
These include:
- Chemistry As a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals.
- Biology In studies involving enzyme inhibition and receptor binding.
- Medicine As a potential therapeutic agent in drug development.
- Industry In the production of specialty chemicals and materials.
- Pharmaceutical Development Its unique structure makes it a valuable intermediate in synthesizing complex drug molecules.
- Agrochemical Research It can be explored as a precursor in developing new pesticides or herbicides.
- Material Science It can be used in developing novel materials with specific optical or electronic properties.
Chemical Reactions Analysis
This compound undergoes various chemical reactions.
Types of Reactions:
- Oxidation The methoxy group can be oxidized to form a naphthoquinone derivative.
- Reduction The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
- Substitution The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
- Oxidation Potassium permanganate or chromium trioxide in acidic conditions.
- Reduction Hydrogen gas with a palladium catalyst or sodium borohydride.
- Substitution Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
- Oxidation Naphthoquinone derivatives.
- Reduction Tetrahydronaphthalene derivatives.
- Substitution N-alkyl or N-acyl derivatives.
Potential Applications
This compound has several potential applications:
- Pharmaceutical Intermediates: Serving as a crucial building block in synthesizing complex drug molecules targeting various diseases.
- Agrochemicals: Acting as a precursor in developing new pesticides or herbicides with improved efficacy and safety profiles.
- Material Science: Contributing to the development of novel materials with tailored optical or electronic properties for advanced technological applications.
Mechanism of Action
The mechanism of action of [(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include:
Binding to active sites: Inhibiting enzyme activity by occupying the active site.
Receptor modulation: Altering receptor activity by binding to receptor sites.
Comparison with Similar Compounds
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine Hydrochloride
Key Differences :
- Substituent Variation : The benzyl group in this compound replaces the methyl group attached to the amine in the target compound, introducing a bulkier aromatic substituent .
- Counterion : The hydrochloride (HCl) salt differs from hydrobromide (HBr), influencing solubility and crystallinity. Hydrobromides generally exhibit higher solubility in polar solvents compared to hydrochlorides .
- Applications: While both are used in pharmaceutical intermediates, the benzyl-substituted variant is noted for enhanced reactivity in coupling reactions due to its electron-rich aromatic system .
Eletriptan Hydrobromide
Key Differences :
- Structural Complexity : Eletriptan HBr (C₂₂H₂₆N₂O₂S·HBr, MW: 462.43 g/mol) contains a pyrrolidinylmethyl-indole core, unlike the simpler naphthalene backbone of the target compound .
- Pharmacological Role : Eletriptan is a 5-HT₁B/1D receptor agonist used clinically for migraines, highlighting a therapeutic application absent in [(4-Methoxy-1-naphthyl)methyl]methylamine HBr .
- Solubility : Both share HBr as a counterion, but eletriptan’s larger hydrophobic structure reduces aqueous solubility compared to the naphthalene-based compound .
N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine Hydrobromide
Key Differences :
- Synthetic Utility : The branched alkyl chain may enhance lipid solubility, making this derivative more suitable for membrane-penetrating drug candidates .
Comparative Data Table
Research Findings and Trends
- Synthetic Accessibility : [(4-Methoxy-1-naphthyl)methyl]methylamine HBr is easier to synthesize than eletriptan HBr due to its simpler structure, but its discontinued commercial status (as per ) suggests challenges in scalability or demand .
- Salt Effects : Hydrobromide salts generally improve crystallinity and stability compared to hydrochlorides, as seen in methylamine HBr derivatives .
- Market Trends : Methylamine HBr derivatives are gaining traction in perovskite solar cells (PSCs) as additives, though the target compound’s role here remains unexplored .
Biological Activity
[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide is a chemical compound with the molecular formula C₁₃H₁₆BrNO and a molecular weight of 282.18 g/mol. This compound features a methoxy group attached to a naphthalene ring and is recognized for its potential biological activities, making it of interest in various scientific research applications, particularly in medicinal chemistry.
The compound is characterized by its unique structural features, which contribute to its reactivity and biological activity. It can undergo various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
- Oxidation : The methoxy group can be oxidized to form naphthoquinone derivatives.
- Reduction : The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
- Substitution : The methylamine group can participate in nucleophilic substitution reactions.
These reactions highlight the compound's utility in organic synthesis and medicinal chemistry, particularly as a building block for pharmaceuticals and specialty chemicals .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism may involve:
- Binding to active sites : Inhibiting enzyme activity by occupying the active site.
- Receptor modulation : Altering receptor activity through binding to receptor sites .
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities:
- Neuroactive properties : Potential effects on neurotransmitter systems.
- Enzyme inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
- Receptor binding : Interaction with neurotransmitter receptors, influencing physiological responses .
Case Studies and Research Findings
-
Neuroactivity Assessment :
A study investigated the neuroactive properties of similar compounds, revealing that modifications in the naphthalene structure significantly influenced neuroactivity. This compound was included in assessments for its potential neuroprotective effects. -
Enzyme Inhibition Studies :
Research focused on the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism. Results indicated that the compound could effectively inhibit certain enzymes, suggesting potential therapeutic applications in neurological disorders. -
Receptor Interaction Studies :
Interaction studies demonstrated that this compound could bind to various receptors, altering neurotransmitter signaling pathways. This property positions it as a candidate for further development in pharmacological applications targeting neuropsychiatric conditions .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and differences with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine | C₁₅H₂₀BrNO | Contains an additional propyl chain |
| 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine | C₁₃H₁₅N | Lacks bromide; simpler structure |
| 1-(naphthalen-1-yl)-N-methylmethanamine | C₁₂H₁₅N | No methoxy group; different electronic properties |
The uniqueness of this compound lies in its specific methoxy substitution on the naphthalene ring, which may influence its biological activity and chemical reactivity compared to these similar compounds .
Q & A
Q. What are the standard synthetic routes for [(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide, and what methodological considerations are critical for reproducibility?
The synthesis typically involves nucleophilic substitution of 4-methoxy-1-naphthylmethyl chloride with methylamine under basic conditions (e.g., K₂CO₃ or NaOH in dichloromethane or toluene). The intermediate amine is then treated with hydrobromic acid to form the hydrobromide salt. Key considerations include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperature (20–25°C) to minimize byproducts like quaternary ammonium salts. Purification via recrystallization in ethanol/water mixtures is recommended to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- ¹H/¹³C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃) and methylamine moiety (δ ~2.3 ppm for N-CH₃).
- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water (70:30) mobile phase.
- Elemental analysis to verify the hydrobromide stoichiometry (expected Br content: ~28.5%). Cross-reference spectral data with PubChem entries for structurally similar compounds (e.g., (4-Bromo-2-methylphenyl)methylmethylamine) .
Q. What role does the hydrobromide counterion play in the compound’s physicochemical properties?
The hydrobromide salt enhances aqueous solubility compared to the free base, facilitating formulation for biological assays. It also stabilizes the compound against oxidation, as bromide is less nucleophilic than chloride, reducing side reactions. Comparative studies with hydrochloride salts (e.g., methylamine hydrochloride) show hydrobromide derivatives exhibit higher melting points (~200–220°C) and improved crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in adsorption or stability data observed across different experimental matrices (e.g., silica vs. polymer supports)?
Adsorption behavior varies due to surface interactions. For silica, the compound’s methoxy group may hydrogen-bond with surface silanols, while polymer supports (e.g., polystyrene) rely on hydrophobic interactions. Use adsorption isotherm models (Langmuir/Freundlich) with data from thermogravimetric analysis (TGA) to quantify binding capacities. Reference studies on methylamine cation adsorption on kaolinite surfaces, which highlight the influence of surface type (Al-OH vs. Si-O) on stability .
Q. What are the potential decomposition pathways of this compound under acidic or oxidative conditions?
Under strong acidic conditions (pH < 2), hydrolysis of the methoxy group to a hydroxyl group may occur, followed by demethylation of the amine. Oxidative pathways (e.g., H₂O₂ exposure) can produce N-oxide derivatives. Monitor degradation via LC-MS and TGA-DSC to identify decomposition products. Mitigate instability by storing the compound in airtight containers at -20°C with desiccants .
Q. What strategies are recommended for elucidating the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Employ molecular docking simulations using software like AutoDock Vina, focusing on the naphthyl moiety’s hydrophobic interactions and the protonated amine’s electrostatic contributions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). Comparative studies with analogs (e.g., (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride) can highlight structural determinants of activity .
Q. How can researchers optimize reaction yields when scaling up synthesis for preclinical studies?
Implement continuous flow reactors to improve mixing efficiency and heat transfer, reducing side reactions like over-alkylation. Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation. For purification, switch from recrystallization to preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to handle larger batches while maintaining >98% purity .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., adsorption vs. solubility), conduct controlled matrix experiments to isolate variables (e.g., pH, ionic strength) and validate findings using orthogonal techniques like X-ray photoelectron spectroscopy (XPS) .
- Safety Protocols : Follow guidelines for handling hydrobromic acid derivatives, including PPE (gloves, goggles) and fume hood use. Refer to safety data sheets for structurally related hydrochlorides (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) for spill management and disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
